N-(4-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamido)phenyl)acetamide
CAS No.: 438488-87-0
Cat. No.: VC21517724
Molecular Formula: C21H19N3O4S
Molecular Weight: 409.5g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 438488-87-0 |
|---|---|
| Molecular Formula | C21H19N3O4S |
| Molecular Weight | 409.5g/mol |
| IUPAC Name | N-[4-[(1-ethyl-2-oxobenzo[cd]indol-6-yl)sulfonylamino]phenyl]acetamide |
| Standard InChI | InChI=1S/C21H19N3O4S/c1-3-24-18-11-12-19(16-5-4-6-17(20(16)18)21(24)26)29(27,28)23-15-9-7-14(8-10-15)22-13(2)25/h4-12,23H,3H2,1-2H3,(H,22,25) |
| Standard InChI Key | HQYQJCSODDOMTE-UHFFFAOYSA-N |
| SMILES | CCN1C2=C3C(=C(C=C2)S(=O)(=O)NC4=CC=C(C=C4)NC(=O)C)C=CC=C3C1=O |
| Canonical SMILES | CCN1C2=C3C(=C(C=C2)S(=O)(=O)NC4=CC=C(C=C4)NC(=O)C)C=CC=C3C1=O |
Introduction
Chemical Identity and Structure
Nomenclature and Identification
N-(4-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamido)phenyl)acetamide is registered with CAS number 438488-87-0, providing a unique identifier for this specific chemical compound in scientific databases and literature. The compound is also identified by its IUPAC name N-[4-[(1-ethyl-2-oxobenzo[cd]indol-6-yl)sulfonylamino]phenyl]acetamide, which systematically describes its chemical structure according to international nomenclature rules. This complex organic molecule belongs to the class of indole derivatives, a family of compounds that have garnered significant interest in the field of medicinal chemistry due to their diverse biological activities. The nomenclature reflects the compound's structural complexity, incorporating multiple functional groups that contribute to its chemical identity and potential biological interactions.
Structural Features and Components
The molecular architecture of N-(4-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamido)phenyl)acetamide consists of several key structural components that define its chemical character and biological potential. At its core is a benzo[cd]indole scaffold, which provides a rigid, planar aromatic framework that can engage in π-π stacking interactions with biological targets. This core structure is substituted with an ethyl group at the N-1 position and contains a carbonyl (oxo) group at the 2-position, creating a 1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole moiety that serves as the central pharmacophore. Extending from the 6-position of this core is a sulfonamide linkage (-SO₂NH-) that connects to a para-substituted phenyl ring, which in turn bears an acetamide group (-NHCOCH₃). This complex arrangement of functional groups creates multiple centers for hydrogen bonding, both as donors and acceptors, potentially enhancing the compound's ability to interact with biological targets through specific molecular recognition events.
Physical and Chemical Properties
Synthesis and Chemical Reactivity
Synthetic Approaches
Pharmacokinetic Properties
Physicochemical Parameters
Table 1: Key Physicochemical Parameters of N-(4-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamido)phenyl)acetamide
Research Status and Future Directions
Challenges and Limitations
Despite the promising features of N-(4-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamido)phenyl)acetamide, several challenges and limitations must be addressed to advance its development as a potential therapeutic agent. A primary concern is likely its limited aqueous solubility, which could affect bioavailability and complicate formulation for therapeutic use. Additionally, the complex structure of this compound presents synthetic challenges, potentially leading to higher production costs and difficulties in large-scale manufacturing. From a biological perspective, the compound's activity against multiple targets (TNF-α and RORγ) might lead to off-target effects that could manifest as adverse reactions or toxicity in vivo. The potential for drug-drug interactions, particularly through effects on metabolic enzymes, is another consideration that requires careful evaluation. Furthermore, while the compound shows promise in preliminary studies, the transition from in vitro activity to in vivo efficacy often presents significant hurdles in drug development. The limited published data specifically addressing this compound's pharmacokinetic properties, toxicity profile, and efficacy in disease models represents a significant knowledge gap that must be addressed through further research.
Future Research Directions
Future research on N-(4-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamido)phenyl)acetamide should focus on several key areas to advance understanding of its potential as a therapeutic agent. Comprehensive structure-activity relationship studies are needed to identify the critical structural features that contribute to its biological activity and to guide the development of derivatives with enhanced potency, selectivity, and drug-like properties. Detailed mechanistic studies using techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling would provide valuable insights into the compound's binding modes with target proteins and inform rational design efforts. More extensive pharmacokinetic evaluations, including studies of absorption, distribution, metabolism, and excretion in animal models, are essential for understanding the compound's behavior in vivo and identifying potential limitations to its therapeutic use. Toxicological assessments, including evaluations of acute and chronic toxicity, genotoxicity, and carcinogenicity, are critical for establishing a safety profile. Finally, efficacy studies in relevant disease models, particularly for inflammatory and autoimmune conditions, would provide important validation of the compound's therapeutic potential and guide the selection of appropriate clinical indications for further development.
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